molecular formula C7H14O2 B1293826 tert-Butyl propionate CAS No. 20487-40-5

tert-Butyl propionate

Cat. No.: B1293826
CAS No.: 20487-40-5
M. Wt: 130.18 g/mol
InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N
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Description

tert-Butyl propionate: is an organic compound with the molecular formula C7H14O2 . It is an ester formed from propionic acid and tert-butanol. This compound is a colorless liquid with a pleasant fruity odor and is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: tert-Butyl propionate can be synthesized through the esterification of propionic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

    Transesterification: Another method involves the transesterification of methyl propionate with tert-butanol using a base catalyst like sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where propionic acid and tert-butanol are mixed with an acid catalyst. The mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: tert-Butyl propionate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield propionic acid and tert-butanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Propionic acid and tert-butanol.

    Reduction: Propanol and tert-butanol.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Chemistry:

  • Used as a solvent and intermediate in organic synthesis.
  • Employed in the preparation of other esters and derivatives.

Biology:

  • Studied for its potential use in biochemical assays and as a reagent in enzymatic reactions.

Medicine:

  • Investigated for its potential use in drug formulation and delivery systems due to its stability and reactivity.

Industry:

  • Utilized in the manufacture of fragrances and flavorings due to its pleasant odor.
  • Used as a solvent in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-butyl propionate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of propionic acid and tert-butanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Ethyl propionate: Another ester of propionic acid, but with ethanol instead of tert-butanol.

    Methyl propionate: An ester of propionic acid with methanol.

    tert-Butyl acetate: An ester of acetic acid with tert-butanol.

Uniqueness:

  • tert-Butyl propionate is unique due to the presence of the bulky tert-butyl group, which imparts different steric and electronic properties compared to other esters like ethyl or methyl propionate. This can affect its reactivity and applications in various chemical processes.

Properties

IUPAC Name

tert-butyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELLLITIZHOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174459
Record name Propanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20487-40-5
Record name tert-Butyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20487-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 1,1-dimethylethyl ester
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Record name 1,1-DIMETHYLETHYL PROPIONATE
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Synthesis routes and methods I

Procedure details

108-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)2 :tert-butyl propanoate (22) was prepared (48%), as a spongy white solid from 36-acid 17 (2.63 g, 643 μmol), amine 2 (10.10 g, 24.3 mmol), DCC (5.00 g, 24.3 mmol), 1-HBT (3.28 g, 24.3 mmol), and DMF (150 mL) via Procedure A: 5.68 g; mp 103°-108° C. ; 1H NMR δ1.43 (s, CH3, 972H), 1.95, 2.19 (br, CH2, 624H); 3C NMR δ28.1 (CH3), 29,7 (CH2CH2), 57.3 (4°CNH), 80.3 (CMe3), 170.8 (CONH), 172.7 (CO2); IR 3366 (NH), 1730 (ester C=O), 1645 (amide C=O), 1160 (ester C--O) cm-1. Anal. Calcd for C969H1,672 N 52 O272 : C, 63.24; H, 9.16; N. 3.96. Found: C, 63.06; H, 8.89; N, 4.23.
[Compound]
Name
methane[4]
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17
Quantity
2.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
3C
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
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Reaction Step Six
[Compound]
Name
amide
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Type
reactant
Reaction Step Seven
[Compound]
Name
52
Quantity
0 (± 1) mol
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Reaction Step Eight
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150 mL
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reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

36-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne):tert-butyl propanoate (16) was prepared (57%), as a spongy white solid, from dodecaacid 11 (5.63 g, 4.2 mmol), amine 2 (21.98 g, 52.9 mmol), DCC (10.89 g, 52.9 mmol) 1-HBT (7.14 g, 52.9 mmol), and DMF (250 mL) via Procedure A: 14.55 g; mp 67°-70° C.; 1H NMR δ1.42 (s, CH3, 324H), 1.95, 2.20 (m, CH2CH2CO, 192H), 2.37 (t, J=5.7Hz, OCH2CH2CO, 8H), 3.32 (s, CH2O, 8H), 3.66 (t, J=5.7 Hz, OCH2, 8H), 6.36 (s, NH, 16H); 13C NMR δ28.1 (CH3), 29.7 (CH2CH2CO), 37.4 (OCH2CH2CO), 45.4 (4°CCore), 57.3 (4°CNH), 67.7 (CH2O), 68.9 (OCH2), 80.4 (CMe3), 170.7 (CONH), 172.6 (CO2); IR 3311 (NH), 1730 (ester C=O), 1661 (amide C=O), 1157, (ester C--O) cm-1. Anal. Calcd for C321H556N16O92 : C, 63.08; H, 9.17; N, 3.67. Found: C, 63.18; H, 8.89; N. 3.79.
[Compound]
Name
methane[4]
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
5.63 g
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reactant
Reaction Step Two
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Name
amine
Quantity
21.98 g
Type
reactant
Reaction Step Three
Name
Quantity
10.89 g
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reactant
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0 (± 1) mol
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[Compound]
Name
amide
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0 (± 1) mol
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Reaction Step Six
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250 mL
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

972-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)4 :tert-butyl propanoate (28) was prepared (45%), as a spongy white solid, from 324-acid 27 (5.40 g, 146 μmol), amine 2 (20.00 g, 48.1 mmol), DCC (9.91 g, 48.1 mmol), 1-HBT (6.50 g, 48.1 mmol), and DMF (250 mL) via Procedure A: 10.87 g; mp 138°-142 ° C.; 1H NMR δ1.39 (s, CH3, 8748H), 1.93-2.17 (m, CH2, 5808H); 13C NMR δ28.0 (CH3), 29.5 (CH2CH2, 57.4 (4°CNH), 80.4 (CMe3), 170.4 (CO2), 172.6 (CONH); IR 3310 (NH), 1730 (ester C=O), 1645 (amide C=O), 1155 ester C--O) cm-1. Anal. Calcd for C8745H15064N484O 2432 :C, 63.31; H, 9.15; N, 4.09. Found: C, 63.47; H, 9.31; N, 4.04.
[Compound]
Name
methane[4]
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0 (± 1) mol
Type
reactant
Reaction Step One
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5.4 g
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reactant
Reaction Step Two
[Compound]
Name
amine
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20 g
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reactant
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Name
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9.91 g
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reactant
Reaction Step Four
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0 (± 1) mol
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Name
amide
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Reaction Step Seven
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250 mL
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 1-methyl-1-(4-bromomethylphenyl)ethanesulfonate (0.64 g, 1.89 mol) and N-diphenylmethyleneglycine t butyl ester (0.586 g, 1.98 mmol) in THF (6.5 mL) cooled on ice was added sodium bis(trimethylsilyl)amide (2M in THF, 1.04 mL). After 30 minutes the solvent was evaporated, the residue was taken up in acetic acid (2 mL), water (2 mL) and methanol (4 mL), and stirred at rt for 4 hours. The methanol was evaporated, water was added, and the mixture was washed with hexane/ether 1/1 (2×20 mL). The organic phase was washed with water. The combined aqueous phase was cooled on ice, and adjusted to pH 7 with sodium bicarbonate. Dioxane was added followed by benzyl chloroformate (0.38 mL, 2.65 mmol) and the mixture was stirred coming to rt overnight. Water was added, and the mixture was acidified to pH 3 with 1N H2SO4. The mixture was extracted with ethyl acetate, and the organic phase was dried, filtered and evaporated. Chromatography of the residue over silica gel (10% to 20% ethyl acetate/hexane) gave crude 2-(R,S)-benzyloxycarbonylamino-3-[4'-(1"-ethyloxysulfonyl-1"-methyl)ethyl)benzene]propanoic acid t butyl ester (0.645 g, 68%). To a solution of the crude ester in methylene chloride (9 mL) cooled on ice was added trifluoroacetic acid (1.5 mL). The mixture was stirred for 4 hours, warming to rt. The reaction was quenched with cold aqueous sodium bicarbonate, and extracted with methylene chloride. The solvent was evaporated, and chromatography of the residue over silica gel (methylene chloride to 10% methanol/methylene chloride) gave 2-(R,S)-benzyloxycarbonylamino-3-[4'-(1"-ethyloxysulfonyl-1"-methyl)ethyl)benzene]propanoic acid (0.396 g, 0.88 mmol, 69%).
Name
ethyl 1-methyl-1-(4-bromomethylphenyl)ethanesulfonate
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tert-butyl propionate? What spectroscopic data is available?

A1: this compound has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. Its InChI Key, which allows for unique identification of chemical substances, is ONHXTOMLWMOAKF-UHFFFAOYSA-N. [] While the provided research does not delve into specific spectroscopic data (like NMR or IR), it does note that the diastereomeric ratio of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate, a derivative, was determined using 1H NMR. []

Q2: How is this compound used in organic synthesis?

A2: this compound serves as a valuable reagent in organic synthesis, particularly in reactions involving its enolate form.

  • Asymmetric Aldol-Type Condensation: The (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate derivative acts as a chiral auxiliary, facilitating asymmetric aldol-type condensations. []
  • α-Arylation Reactions: this compound can be deprotonated to form its enolate, which readily undergoes palladium-catalyzed α-arylation with aryl halides. This reaction allows for the efficient synthesis of α-aryl esters, important building blocks in organic synthesis. [, , , , ] Researchers have explored different catalytic systems and conditions to optimize this transformation, achieving high yields and functional group tolerance. [, , , , ]
  • Claisen Condensation: A directed Claisen reaction between this compound and phenyl propionate provides an efficient route to synthesize 6-ethyl-2,2,5-trimethyl-4H-1,3-dioxin-4-one, a key intermediate in the synthesis of macrolide antibiotics. []

Q3: Are there specific reaction conditions or catalysts that favor this compound transformations?

A3: Yes, the research highlights specific conditions and catalysts:

  • Base-mediated Enolate Formation: Strong bases like lithium diisopropylamide (LDA) [], n-butyllithium, or tert-butyllithium [] are commonly employed to generate the this compound enolate, a reactive intermediate in various transformations.
  • Palladium Catalysis in α-Arylation: Palladium catalysts, often in conjunction with ligands such as P(t-Bu)3 or Q-phos, effectively mediate the α-arylation of this compound enolates with aryl halides. [, , , , ]

Q4: What are the advantages of using this compound in these reactions compared to other similar reagents?

A4: Several advantages make this compound attractive:

  • Mild Reaction Conditions: The use of this compound enolates and specific catalytic systems, such as zinc enolates and palladium catalysts, allows for α-arylation reactions to proceed under relatively mild conditions, minimizing the formation of undesired side products and preserving sensitive functional groups. [, ]
  • High Selectivity: The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity and stereoselectivity of certain reactions. For example, the use of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate enables asymmetric aldol-type condensations. []

Q5: How does the stability of this compound enolates impact its reactivity?

A5: While this compound enolates are valuable synthetic intermediates, their stability is a crucial factor.

  • Limited Stability: Ester enolates, including those derived from this compound, are generally less stable than enolates of ketones or aldehydes. []
  • Structure and Decomposition: Research using X-ray diffraction has provided insights into the structure of lithium enolates of this compound and other esters, revealing details about their dimeric or tetrameric nature depending on the specific ester and coordinating solvent. This structural information helps understand their reactivity and potential decomposition pathways, which can involve the formation of ketenes. []

Q6: Are there any studies on the environmental impact or degradation of this compound?

A6: The provided research articles do not delve into the environmental impact or degradation pathways of this compound. Assessing these aspects would require further investigation, especially considering its use in various applications.

Q7: How is this compound used beyond traditional organic synthesis?

A7: The research highlights an intriguing application:

  • Material Functionalization: this compound has been successfully employed in the covalent functionalization of carbon nitride (CN) frameworks. Researchers achieved this by utilizing a reductive Heck cross-coupling reaction between modified CN containing halogenated phenyl groups and this compound. This modification strategy led to enhanced dispersibility of the CN material and improved its photocatalytic activity, opening possibilities for its use in areas like photocatalysis and sensing. []

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